molecular formula C16H16N2O2 B4051711 3-(benzoylamino)-N,N-dimethylbenzamide

3-(benzoylamino)-N,N-dimethylbenzamide

Cat. No.: B4051711
M. Wt: 268.31 g/mol
InChI Key: VRGGZTQIJBZRSR-UHFFFAOYSA-N
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Description

3-(benzoylamino)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthetic Utility

  • Synthetic Utility in Organic Chemistry : N,N-Dimethylbenzamide derivatives serve as precursors for various synthetic transformations. For example, they react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, useful as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation under mild conditions (Hanessian & Moralioglu, 1972).

Pharmacological Applications

  • Histone Deacetylase Inhibition for Cancer Therapy : Novel N-acylhydrazone (NAH) derivatives designed from the structure of trichostatin A, including compounds with "3-(benzoylamino)-N,N-dimethylbenzamide" scaffolds, act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds have shown to increase α-tubulin acetylation, affect cell migration, induce cell cycle arrest, and trigger apoptosis through caspase activation, suggesting potential applications in cancer therapy (Rodrigues et al., 2016).

Chemical Reactions and Mechanisms

  • Reactions and Mechanistic Insights : The reactivity of N,N-dimethylbenzamide derivatives with various reagents leads to the formation of diverse chemical structures, highlighting the compound's versatility in organic synthesis. For instance, reactions with active methylene compounds, amines, and hydrazines result in α-dimethylaminobenzylidene derivatives, while interactions with heavy metal salts demonstrate the compound's utility in synthesizing heterocyclic compounds (Mukaiyama & Yamaguchi, 1966).

Material Science Applications

  • Organic Semiconductor Molecules : The reactivity of air-stable dihydrobenzoimidazole N-dopants, closely related to N,N-dimethylbenzamide structures, with organic semiconductor molecules underscores their importance in materials science. Such dopants are instrumental in the development of organic electronics, demonstrating the broad applicability of N,N-dimethylbenzamide derivatives beyond traditional organic chemistry (Jhulki et al., 2021).

Future Directions

While specific future directions for “3-(benzoylamino)-N,N-dimethylbenzamide” are not available, similar compounds have been targeted by small molecules for the development of therapeutics and bifunctional molecules that target RNases to achieve RNA degradation or inhibit RNA processing .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as l-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . Amino acids play crucial roles in numerous biological processes, including protein synthesis, enzyme function, and neurotransmission.

Properties

IUPAC Name

3-benzamido-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGZTQIJBZRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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